4-(4-chlorophenyl)-2-[(E)-(phenylmethylidene)amino]-1H-pyrrole-3-carbonitrile
Description
4-(4-chlorophenyl)-2-[(E)-(phenylmethylidene)amino]-1H-pyrrole-3-carbonitrile is a Schiff base derivative featuring a pyrrole core substituted with a 4-chlorophenyl group at position 4, a cyano group at position 3, and a benzylideneimino moiety at position 2 (). This compound is synthesized via condensation of 1-(substituted aryl)-2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile with aromatic aldehydes under reflux in ethanol with catalytic acetic acid . Its structure is characterized by IR (C≡N stretch at ~2207 cm⁻¹, C=N at ~1585 cm⁻¹) and mass spectrometry (parent ion at m/z 382) .
Properties
IUPAC Name |
2-[(E)-benzylideneamino]-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3/c19-15-8-6-14(7-9-15)17-12-22-18(16(17)10-20)21-11-13-4-2-1-3-5-13/h1-9,11-12,22H/b21-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCKBOBYACWNOF-SRZZPIQSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=C(C(=CN2)C3=CC=C(C=C3)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/C2=C(C(=CN2)C3=CC=C(C=C3)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-2-[(E)-(phenylmethylidene)amino]-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions
Formation of the Pyrrole Core: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where chlorobenzene reacts with the pyrrole core in the presence of a Lewis acid catalyst like aluminum chloride.
Addition of the Phenylmethylideneamino Group: This step involves the condensation of the pyrrole derivative with benzaldehyde in the presence of a base to form the Schiff base (phenylmethylideneamino group).
Formation of the Nitrile Group: The nitrile group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethylideneamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or aldehyde under appropriate conditions.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the phenylmethylideneamino group.
Reduction: Amines or aldehydes derived from the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In synthetic chemistry, 4-(4-chlorophenyl)-2-[(E)-(phenylmethylidene)amino]-1H-pyrrole-3-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be screened for various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their therapeutic potential. The presence of the nitrile group and the Schiff base moiety can interact with biological targets, leading to the development of new drugs.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its structural features allow for the creation of materials with specific properties.
Mechanism of Action
The mechanism by which 4-(4-chlorophenyl)-2-[(E)-(phenylmethylidene)amino]-1H-pyrrole-3-carbonitrile exerts its effects depends on its interaction with molecular targets. The phenylmethylideneamino group can form hydrogen bonds and π-π interactions with proteins, while the nitrile group can act as an electrophile, reacting with nucleophilic sites in enzymes or receptors. These interactions can modulate the activity of biological pathways, leading to various pharmacological effects.
Comparison with Similar Compounds
Data Tables
Table 1: Substituent Effects on Bioactivity
Biological Activity
4-(4-chlorophenyl)-2-[(E)-(phenylmethylidene)amino]-1H-pyrrole-3-carbonitrile is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article presents a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrrole ring with a chlorophenyl group and an imine linkage, which are critical for its biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of 4-chlorobenzaldehyde with phenylhydrazine followed by cyclization to form the pyrrole structure. The synthetic route can be summarized as:
- Condensation Reaction : Combine 4-chlorobenzaldehyde with phenylhydrazine.
- Cyclization : Under acidic conditions, cyclize the intermediate to form the pyrrole ring.
- Nitrilation : Introduce a cyano group at the 3-position of the pyrrole.
Antitumor Activity
Recent studies have indicated that derivatives of pyrrole compounds exhibit significant antitumor activity. For instance, compounds similar to this compound have been shown to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Table 1: Antitumor Activity of Pyrrole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT116 (Colon Cancer) | 1.0 | Apoptosis induction |
| Compound B | MCF7 (Breast Cancer) | 0.8 | Cell cycle arrest |
| Compound C | A549 (Lung Cancer) | 1.5 | Inhibition of angiogenesis |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cancer cells:
- Inhibition of Tyrosine Kinases : Similar compounds have been reported to inhibit receptor tyrosine kinases (RTKs), such as EGFR and VEGFR2, which are crucial for tumor growth and metastasis .
- Membrane Interaction : Studies suggest that these compounds can intercalate into lipid membranes, altering their properties and potentially disrupting cellular signaling pathways .
- Reactive Oxygen Species (ROS) Generation : The presence of electron-withdrawing groups like chlorine may enhance the generation of ROS, leading to oxidative stress in cancer cells, which contributes to their cytotoxic effects .
Study 1: In Vitro Analysis
A study conducted by Kuznietsova et al. demonstrated that a related pyrrole derivative exhibited significant antiproliferative effects on colon cancer cell lines (HCT116, SW620). The compound showed an IC50 value in the nanomolar range, indicating potent activity against tumor cells .
Study 2: In Vivo Efficacy
In vivo studies using rat models with chemically induced colon cancer showed that treatment with similar pyrrole derivatives resulted in reduced tumor size and improved survival rates compared to control groups. This highlights the potential for these compounds in therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
